3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Catalog No.
S1498488
CAS No.
178686-24-3
M.F
C9H9NO5
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

CAS Number

178686-24-3

Product Name

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

IUPAC Name

3-ethoxy-4-hydroxy-5-nitrobenzaldehyde

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3

InChI Key

MDWLNBVKBMKTKN-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
  • Precursor for 3,4-dihydroxy-5-nitrobenzaldehyde

    One research paper describes a method for synthesizing 3,4-dihydroxy-5-nitrobenzaldehyde, a compound of potential interest, from 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde using zinc chloride, water, and hydrochloric acid []. This suggests that 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde may be a useful starting material for further chemical modifications.

  • Potential for Further Exploration

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO5C_9H_9NO_5. It features a benzaldehyde group substituted with an ethoxy group at the 3-position, a hydroxy group at the 4-position, and a nitro group at the 5-position. This compound is characterized by its crystalline solid form and is notable for its role as an intermediate in various chemical syntheses, particularly in pharmaceuticals .

, primarily involving the cleavage of its ethoxy group. One significant reaction involves its conversion to 3,4-dihydroxy-5-nitrobenzaldehyde through dealkylation using zinc chloride in the presence of hydrochloric acid. This reaction can be carried out under aqueous conditions, yielding high purity products while minimizing the formation of by-products .

Key Reaction:

  • Dealkylation:
    3 Ethoxy 4 hydroxy 5 nitrobenzaldehyde+ZnCl2+HCl3 4 Dihydroxy 5 nitrobenzaldehyde\text{3 Ethoxy 4 hydroxy 5 nitrobenzaldehyde}+\text{ZnCl}_2+\text{HCl}\rightarrow \text{3 4 Dihydroxy 5 nitrobenzaldehyde}

While specific biological activities of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, derivatives of nitrobenzaldehydes are known for their potential antibacterial and antifungal activities. The presence of the nitro group is particularly significant as it can enhance biological activity through mechanisms such as reactive oxygen species generation .

The synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde can be achieved through several methods:

  • Direct Ethoxylation: Ethoxylation of 4-hydroxy-5-nitrobenzaldehyde using ethyl iodide or a similar ethylating agent in the presence of a base.
  • Nitration followed by Ethoxylation: Nitration of 4-hydroxybenzaldehyde followed by subsequent ethoxylation.
  • From Entacapone: It can also be produced as a by-product during the synthesis of entacapone, a drug used in Parkinson's disease treatment .

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde serves primarily as an intermediate in organic synthesis. Its derivatives are utilized in the pharmaceutical industry for developing drugs that target various diseases, including those related to neurodegenerative disorders. Additionally, it may be employed in research laboratories for synthesizing other complex organic compounds due to its reactive functional groups .

Interaction studies involving 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde focus on its reactivity with other chemical agents and its role as an intermediate in synthesizing biologically active compounds. For instance, studies have shown that this compound can interact with Lewis acids to facilitate dealkylation reactions effectively. The unique combination of functional groups allows for diverse interactions that can lead to novel synthetic pathways .

Several compounds share structural similarities with 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Hydroxy-4-methoxy-5-nitrobenzaldehydeC8H7NO4C_8H_7NO_4Contains a methoxy group instead of ethoxy
3-Hydroxy-5-nitrobenzaldehydeC7H5NO3C_7H_5NO_3Lacks an ethoxy or hydroxy substituent
3-Ethoxy-2-hydroxy-5-nitrobenzaldehydeC9H9NO5C_9H_9NO_5Similar structure but different positioning

Uniqueness: The presence of both ethoxy and hydroxy groups in specific positions distinguishes 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde from its analogs. This unique substitution pattern contributes to its specific reactivity and potential biological activities, making it valuable in synthetic chemistry and pharmaceutical applications .

XLogP3

1.7

Other CAS

178686-24-3

Wikipedia

3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

Dates

Modify: 2023-08-15

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